3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxy group and a propoxy group attached to a phenyl ring, which is further connected to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-propoxybenzaldehyde
- (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride
Uniqueness
Compared to similar compounds, 3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine stands out due to its unique thiadiazole ring structure. This ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Biological Activity
3-(3-Methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring, which is known for its biological activity. The compound's molecular formula is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and thiadiazole precursors. The general synthetic route includes:
- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
- Substitution Reactions : The methoxy and propoxy groups are introduced via alkylation reactions involving suitable alkyl halides.
- Final Coupling : The amine group is then linked to the thiadiazole framework to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiadiazole derivatives often fall below 100 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to cellular receptors can alter signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate into DNA, affecting gene expression and replication processes .
Case Studies
- Antibacterial Study : A study evaluating several thiadiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of thiadiazole derivatives revealed that certain modifications at the phenolic position enhanced cytotoxicity against human cancer cell lines. The study highlighted that introducing alkyl substituents could improve bioactivity while reducing toxicity .
Properties
IUPAC Name |
3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-17-9-5-4-8(7-10(9)16-2)11-14-12(13)18-15-11/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOJAWSFYNMTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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